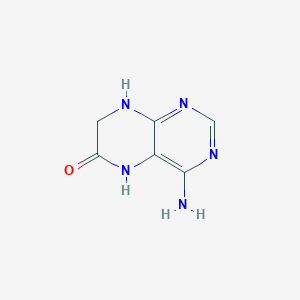
4-Amino-5,6,7,8-Tetrahydropteridin-6-on
Übersicht
Beschreibung
“4-Amino-5,6,7,8-tetrahydropteridin-6-one” is a chemical compound with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-Amino-5,6,7,8-tetrahydropteridin-6-one” is1S/C6H7N5O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H3,7,8,9,10) . This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis
“4-Amino-5,6,7,8-tetrahydropteridin-6-one” is a powder at room temperature . More detailed physical and chemical properties may require further experimental analysis.Wissenschaftliche Forschungsanwendungen
1. Kofaktor für Aminosäure-Hydroxylase-Enzyme Tetrahydrobiopterin, eine strukturell ähnliche Verbindung zu 4-Amino-5,6,7,8-Tetrahydropteridin-6-on, ist ein Kofaktor der drei aromatischen Aminosäure-Hydroxylase-Enzyme. Diese Enzyme werden beim Abbau der Aminosäure Phenylalanin und bei der Biosynthese mehrerer Neurotransmitter verwendet .
Neurotransmitterproduktion
Diese Verbindung spielt eine entscheidende Rolle bei der Produktion von Neurotransmittern wie Serotonin, Melatonin, Dopamin, Noradrenalin und Adrenalin. Diese Neurotransmitter sind für verschiedene Gehirnfunktionen essentiell, darunter die Stimmungsregulation und der Schlaf-Wach-Zyklus .
Synthese von Stickstoffmonoxid
this compound ist ein Kofaktor für die Produktion von Stickstoffmonoxid durch die Stickstoffmonoxid-Synthasen. Stickstoffmonoxid ist ein kritisches zelluläres Signalmolekül, das an vielen physiologischen und pathologischen Prozessen beteiligt ist .
Antivirale Aktivität
Forschungsergebnisse haben gezeigt, dass bestimmte Derivate von this compound eine signifikante antivirale Aktivität aufweisen. So zeigten beispielsweise Nicht-Glutamat-4- (2- (6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamid-Derivate eine 4- bis 7-fach höhere antivirale Aktivität als das strukturell ähnliche kommerzielle Medikament Pemetrexed gegen das Newcastle-Disease-Virus .
Synthese neuer Verbindungen
Die Verbindung wird zur Synthese neuer chemischer Einheiten verwendet. Zum Beispiel wurde eine Reihe von 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitrilen unter Verwendung dieser Verbindung synthetisiert .
Antimikrobielle Aktivitäten
Tetrahydropyrimidochinolin-Derivate, die strukturell ähnlich zu this compound sind, wurden synthetisiert und auf ihre antimikrobiellen Aktivitäten untersucht .
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to sapropterin, a tetrahydropterin that plays a role as a coenzyme and cofactor . These molecules are often involved in enzymatic reactions, suggesting that 4-Amino-5,6,7,8-tetrahydropteridin-6-one may interact with enzymes in the body.
Mode of Action
Given its structural similarity to sapropterin, it may participate in enzymatic reactions as a dissociable acceptor or donor of chemical groups or electrons .
Eigenschaften
IUPAC Name |
4-amino-7,8-dihydro-5H-pteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUSOOYHVXSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N=CN=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)



![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)
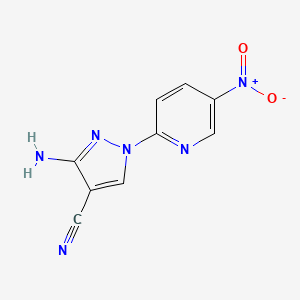
![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)

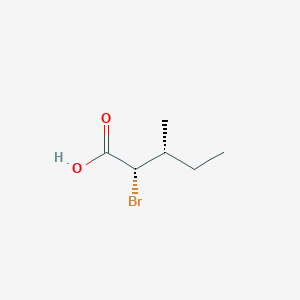
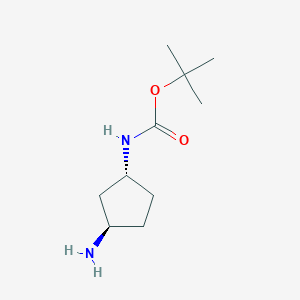


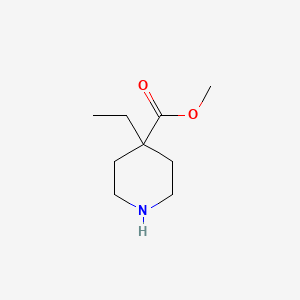
![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)
